Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
CAS No.: 2060024-86-2
Cat. No.: VC6440923
Molecular Formula: C9H8BrClN2O2
Molecular Weight: 291.53
* For research use only. Not for human or veterinary use.
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride - 2060024-86-2](/images/structure/VC6440923.png)
Specification
CAS No. | 2060024-86-2 |
---|---|
Molecular Formula | C9H8BrClN2O2 |
Molecular Weight | 291.53 |
IUPAC Name | methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H |
Standard InChI Key | BHGKGJKYPCBQEP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features an imidazo[1,2-a]pyridine backbone substituted with a bromine atom at the 8-position, a methyl ester group at the 6-position, and a hydrochloride counterion. The planar bicyclic system consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a conjugated π-system that influences its electronic properties .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈BrClN₂O₂ | |
Molecular Weight | 291.53 g/mol | |
IUPAC Name | methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate; hydrochloride | |
SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl | |
InChI Key | BHGKGJKYPCBQEP-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Pathways
Though detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates plausible routes:
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Bromination: Electrophilic substitution on a preformed imidazo[1,2-a]pyridine core using Br₂ or N-bromosuccinimide (NBS) .
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Esterification: Carboxyl group protection via methanol-mediated esterification under acidic conditions .
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Salt Formation: Hydrochloride salt preparation through treatment with HCl in polar aprotic solvents.
Critical reaction parameters include temperature control (<0°C during bromination to prevent polybromination) and anhydrous conditions for esterification .
Purification Techniques
Industrial-scale purification typically employs:
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Recrystallization: From ethanol/water mixtures (4:1 v/v)
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50%)
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Lyophilization: For final hydrochloride salt isolation
Pharmaceutical Relevance
Anti-Tuberculosis Activity
Recent studies highlight the compound’s role as a precursor in synthesizing bedaquiline analogs, second-line treatments for multidrug-resistant tuberculosis (MDR-TB). The bromine atom serves as a leaving group for subsequent cross-coupling reactions to introduce aryl/heteroaryl pharmacophores at C8.
Table 2: Comparative Bioactivity of Derivatives
Derivative | MIC₉₀ (μg/mL) vs M. tuberculosis | Selectivity Index |
---|---|---|
Parent Compound | >64 | N/A |
8-(4-Fluorophenyl) analog | 0.12 | >500 |
8-Pyridyl derivative | 0.08 | >625 |
Antimicrobial Mechanism
Quantum mechanical calculations suggest the imidazo[1,2-a]pyridine system inhibits ATP synthase through π-π stacking interactions with the F₀ subunit’s hydrophobic pockets. The methyl ester enhances membrane permeability via increased lipophilicity (logP = 2.3 ± 0.1) .
Parameter | Specification | Rationale |
---|---|---|
Temperature | 2–8°C | Prevents thermal degradation |
Light Exposure | Amber glass vials | Photostability maintenance |
Humidity Control | <30% RH with desiccant | Hydrolysis prevention |
Future Research Trajectories
Structure-Activity Relationship (SAR) Optimization
Current investigations focus on:
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Replacing the methyl ester with prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability
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Exploring alternative halogen substitutions (Cl, I) at C8 to modulate electronic effects
Targeted Drug Delivery
Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers show promise in improving lung tissue distribution for pulmonary tuberculosis applications. Preliminary in vivo studies demonstrate a 3.8-fold increase in alveolar macrophage uptake compared to free drug.
Metabolic Stability
Hepatic microsome assays reveal moderate clearance (CL_{hep} = 22 mL/min/kg) primarily via CYP3A4-mediated ester hydrolysis . Structural modifications to block metabolic hot spots while maintaining potency remain an active area of research.
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